molecular formula C16H12ClNO4 B13805087 2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran CAS No. 57544-12-4

2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran

Cat. No.: B13805087
CAS No.: 57544-12-4
M. Wt: 317.72 g/mol
InChI Key: VPJVBBAMWDOBIZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.

    Chlorination: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions using chlorobenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzopyrans, hydroxylated derivatives, and other functionalized benzopyrans.

Scientific Research Applications

2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, in particular, contribute to its reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

CAS No.

57544-12-4

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C16H12ClNO4/c1-21-11-6-7-15-10(8-11)9-14(18(19)20)16(22-15)12-4-2-3-5-13(12)17/h2-9,16H,1H3

InChI Key

VPJVBBAMWDOBIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Origin of Product

United States

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